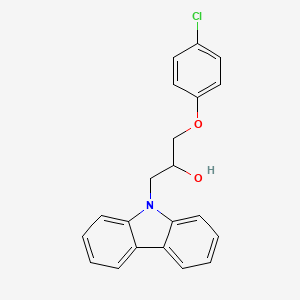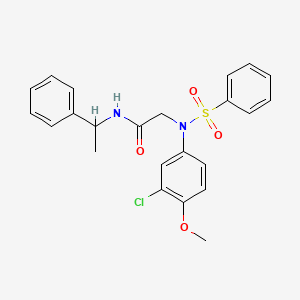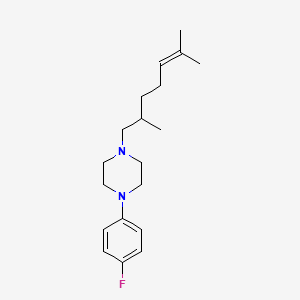![molecular formula C9H13N3O2S B5107912 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Methylene Blue (MB), is a synthetic compound with a blue-green color. It has been widely used in various scientific research applications due to its unique properties and characteristics. MB has been used as a dye, a redox indicator, and a photosensitizer, and it has also been found to have potential therapeutic applications.
作用机制
The mechanism of action of MB is complex and multifaceted. It has been found to interact with various cellular components, including proteins, nucleic acids, and membranes. MB can act as an electron donor or acceptor, depending on the redox potential of the system. It can also generate reactive oxygen species (ROS) under certain conditions, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
MB has been found to have various biochemical and physiological effects on cells and tissues. It can inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It can also modulate the expression of various genes involved in cellular processes, including apoptosis and inflammation. MB has been found to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
MB has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf-life. MB can be used in a wide range of assays and experiments, including those involving redox reactions, photosensitization, and histology. However, there are also limitations to the use of MB in lab experiments. It can be toxic to cells at high concentrations and can interfere with certain assays and experiments. It can also generate ROS, which can cause oxidative damage to cells.
未来方向
There are several future directions for the use of MB in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MB has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in cancer therapy. MB has been found to have anti-tumor effects and can sensitize cancer cells to radiation and chemotherapy. Finally, MB has potential applications in the field of infectious diseases, including its use as an antimicrobial agent and in the treatment of viral infections.
Conclusion:
In conclusion, 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Blue is a synthetic compound with a wide range of scientific research applications. It can be synthesized through various methods and has unique properties and characteristics. MB has been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. While there are limitations to its use in lab experiments, MB has several advantages and remains a valuable tool for researchers. Further research is needed to fully understand the mechanisms of action of MB and its potential applications in various fields.
合成方法
MB can be synthesized through various methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of leucomethylene blue with ferric chloride, and the oxidation of N,N-dimethyl-p-phenylenediamine with ferric chloride. The most commonly used method for synthesizing MB is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.
科学研究应用
MB has been used in various scientific research applications due to its unique properties. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a dye in histology and microbiology. MB has also been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
属性
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-5(2)10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSOPQNVLRKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(NC(=S)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)


![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)